6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing solvent systems, and scaling up the reaction in a controlled environment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, piperazine, and pyrimidine derivatives that share structural features with 6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific properties and activities not found in other similar compounds. This makes it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H15F3N6 |
---|---|
Molecular Weight |
348.33 g/mol |
IUPAC Name |
6-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15F3N6/c1-11-8-13(16(17,18)19)23-15(22-11)25-6-4-24(5-7-25)14-3-2-12(9-20)10-21-14/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
FQYWPUKCGKMMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
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